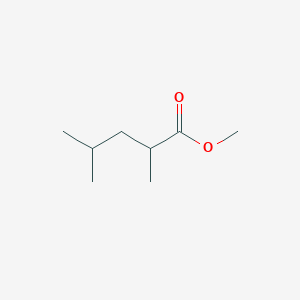

Methyl 2,4-dimethylpentanoate

CAS No.: 71672-33-8

Cat. No.: VC19395712

Molecular Formula: C8H16O2

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 71672-33-8 |

|---|---|

| Molecular Formula | C8H16O2 |

| Molecular Weight | 144.21 g/mol |

| IUPAC Name | methyl 2,4-dimethylpentanoate |

| Standard InChI | InChI=1S/C8H16O2/c1-6(2)5-7(3)8(9)10-4/h6-7H,5H2,1-4H3 |

| Standard InChI Key | YVRSBVTZWFNBRU-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC(C)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Methyl 2,4-dimethylpentanoate belongs to the ester class of organic compounds, with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol . Its IUPAC name, methyl 2,4-dimethylpentanoate, reflects the substitution pattern: a pentanoate chain with methyl groups at carbons 2 and 4, esterified with methanol. The compound’s structure is confirmed by its SMILES notation (CC(C)CC(C)C(=O)OC) and InChIKey (NZXHZFCNXXCSON-UHFFFAOYSA-N) , which encode its branching and functional groups.

The ester’s branched architecture confers distinct physicochemical properties. For instance, the steric hindrance from the 2,4-dimethyl groups likely reduces its melting point compared to linear esters, while the ester moiety enhances solubility in nonpolar solvents. These traits are critical for its potential use as a solvent or intermediate in synthetic chemistry.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 2,4-dimethylpentanoate typically involves esterification of 2,4-dimethylpentanoic acid with methanol under acidic conditions. A standard protocol might include:

-

Acid-Catalyzed Esterification: Reacting 2,4-dimethylpentanoic acid with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.

The reaction proceeds under reflux (≈100–120°C) to drive equilibrium toward ester formation .

-

Purification: The crude product is neutralized, washed to remove residual acid, and distilled under reduced pressure to isolate the ester.

Industrial Scalability

Industrial production may employ continuous-flow reactors to enhance yield and efficiency. Automated systems enable precise control of temperature, pressure, and stoichiometry, minimizing side reactions like transesterification or hydrolysis. Catalyst recycling and solvent recovery systems further improve sustainability.

Physicochemical Properties

Key Observations:

-

The branching at C2 and C4 reduces intermolecular van der Waals forces, lowering melting and boiling points relative to linear esters.

-

The ester group’s polarity allows moderate solubility in polar aprotic solvents, though less than hydrophilic compounds.

Research Gaps and Future Directions

-

Spectral Data: NMR, IR, and mass spectra are needed to confirm structural assignments and purity.

-

Thermodynamic Properties: Experimental determination of boiling point, vapor pressure, and partition coefficients (logP).

-

Biological Activity: Screening for antimicrobial or enzymatic inhibitory effects.

-

Industrial Testing: Performance evaluations in polymer blends or solvent formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume